2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile
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Overview
Description
2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C17H9F2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features two fluorophenyl groups and a carbonitrile group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated thiophene intermediate in the presence of a palladium catalyst.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a cyano group.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorophenyl groups can enhance its binding affinity and specificity for certain targets, while the carbonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2,5-Bis(4-chlorophenyl)thiophene-3-carbonitrile: Similar structure but with chlorine atoms instead of fluorine.
2,5-Bis(4-methylphenyl)thiophene-3-carbonitrile: Similar structure but with methyl groups instead of fluorine.
2,5-Bis(4-bromophenyl)thiophene-3-carbonitrile: Similar structure but with bromine atoms instead of fluorine.
Uniqueness: 2,5-Bis(4-fluorophenyl)thiophene-3-carbonitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-bis(4-fluorophenyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2NS/c18-14-5-1-11(2-6-14)16-9-13(10-20)17(21-16)12-3-7-15(19)8-4-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELSFULBVEPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C3=CC=C(C=C3)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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